molecular formula C12H11BrFNO3 B14768486 1-(4-Bromo-2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

1-(4-Bromo-2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B14768486
M. Wt: 316.12 g/mol
InChI Key: ONXVCPJPSXOMSN-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a bromo-fluorobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromo and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzoic acid: A simpler analog with similar functional groups but lacking the pyrrolidine ring.

    4-Bromo-2-fluorobenzyl bromide: Another related compound used as an intermediate in organic synthesis.

Uniqueness

1-(4-Bromo-2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring and a bromo-fluorobenzyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11BrFNO3

Molecular Weight

316.12 g/mol

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H11BrFNO3/c13-9-2-1-7(10(14)4-9)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18)

InChI Key

ONXVCPJPSXOMSN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=C(C=C(C=C2)Br)F)C(=O)O

Origin of Product

United States

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